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Hexamethylcyclotetrasiloxan

Cat. No.: B14705258
M. Wt: 266.54 g/mol
InChI Key: OMXZEFFNFXSEPA-UHFFFAOYSA-N
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Description

Significance as a Monomer in Polymer Science

The primary significance of hexamethylcyclotetrasiloxane in polymer science lies in its role as a key monomer for the synthesis of polysiloxanes, commonly known as silicones. escholarship.org Polysiloxanes are valued for their unique combination of properties, including high thermal stability, flexibility at low temperatures, and biocompatibility, making them indispensable in numerous commercial products ranging from lubricants to flexible electronics. escholarship.org

Hexamethylcyclotetrasiloxane undergoes ring-opening polymerization (ROP) to produce high molecular weight linear polysiloxanes, most notably polydimethylsiloxane (B3030410) (PDMS). mdpi.com This method is often preferred over the polycondensation of difunctional silanes as it allows for better control over the macromolecular structure and avoids the formation of low molecular weight by-products. gelest.com The driving force for the ROP of cyclosiloxanes is the entropy gain resulting from the high flexibility of the siloxane chain. gelest.com

The polymerization can proceed through either an anionic or a cationic pathway, depending on the catalyst used. gelest.com

Anionic Ring-Opening Polymerization (AROP): This is a well-established method that often utilizes initiators like potassium hydroxide (B78521) (KOH). The initiator opens the monomer ring, creating a silanolate ion that propagates the polymer chain. gelest.com

Cationic Ring-Opening Polymerization (CROP): This method employs strong protic acids or Lewis acids as catalysts. mdpi.com Recent research has explored photoinitiated cationic ROP, which offers potential industrial advantages for the fabrication of polysiloxanes. mdpi.com

Furthermore, hexamethylcyclotetrasiloxane is a versatile building block for creating more complex and tailored polymer architectures. It can be copolymerized with other substituted cyclosiloxanes to modify the properties of the resulting polymer. nih.gov This allows for the synthesis of materials with specific functionalities, such as nitrile-containing polysiloxanes designed for applications like aircraft sealants, which exhibit improved resistance to hydrocarbon fuels.

Historical Overview of Hexamethylcyclotetrasiloxane Research

The journey of polysiloxane chemistry began in the early 20th century with the pioneering work of Frederic S. Kipping. ukessays.com He synthesized diorganodichlorosilanes, which upon hydrolysis, were expected to form compounds analogous to ketones, leading to the name "silicones." ukessays.com However, he discovered that these reactions produced polymers with Si-O-Si linkages rather than Si=O double bonds. ukessays.com

A significant milestone in the industrial production of silicones was the development of the "direct process" by Eugene G. Rochow and Richard Müller in the 1940s. ukessays.com This process involves the direct reaction of methyl chloride with silicon, catalyzed by copper, to produce methylchlorosilanes, which are the precursors to cyclosiloxanes like hexamethylcyclotetrasiloxane. ukessays.com

The ring-opening polymerization of cyclosiloxanes has been a fundamental method for producing high molecular weight linear polysiloxanes for over five decades. gelest.com This technique was recognized as a superior alternative to polycondensation for achieving better control over the polymer's size and structure. gelest.com

Current Academic Research Frontiers Involving Hexamethylcyclotetrasiloxane

Current research on hexamethylcyclotetrasiloxane continues to push the boundaries of polymer science, focusing on developing novel synthetic methods and advanced materials with precisely controlled properties.

One major area of investigation is the development of more controlled and living polymerization techniques. For instance, organocatalytic controlled/living ROP of cyclotrisiloxanes using water as an initiator and strong organic bases as catalysts has been developed. nih.gov This system allows for the synthesis of polysiloxanes with controlled molecular weights, narrow molecular weight distributions, and well-defined structures, which can be challenging to achieve with conventional methods. nih.gov

Another frontier is the synthesis of complex polymer architectures. Researchers are exploring the use of hexamethylcyclotetrasiloxane and its derivatives to create star-shaped polysiloxanes and bottlebrush polymers. escholarship.orgnih.gov These unique structures can lead to materials with novel viscoelastic properties. For example, star-shaped polydimethylsiloxanes have been synthesized using organocyclotetrasilsesquioxane cores. nih.gov

Furthermore, there is a growing interest in the synthesis of mixed cyclotetrasiloxanes, where some of the methyl groups on the silicon atoms are replaced with other functional groups. nih.gov The polymerization of these mixed monomers allows for the creation of copolymers with a regular alternation of different siloxane units, providing a route to materials with tailored properties that are difficult to obtain through the copolymerization of different homocyclosiloxanes. nih.gov Photoinitiated cationic ROP of octamethylcyclotetrasiloxane (B44751) (D4) is also an active area of research, aiming to overcome some of the limitations of traditional catalytic systems. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18O4Si4 B14705258 Hexamethylcyclotetrasiloxan

Properties

Molecular Formula

C6H18O4Si4

Molecular Weight

266.54 g/mol

InChI

InChI=1S/C6H18O4Si4/c1-12(2)7-11-8-13(3,4)10-14(5,6)9-12/h1-6H3

InChI Key

OMXZEFFNFXSEPA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si]O[Si](O[Si](O1)(C)C)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Hexamethylcyclotetrasiloxane

Synthesis from Methylchlorosilane Monomers

The industrial production of hexamethylcyclotetrasiloxane originates from methylchlorosilane monomers, primarily dimethyldichlorosilane ((CH₃)₂SiCl₂). The synthesis of these essential precursors is typically achieved through the direct process, also known as the Rochow process. In this high-temperature reaction (around 300°C), metallurgical grade silicon reacts with chloromethane (B1201357) under copper catalysis to produce a mixture of methylchlorosilanes. researchgate.net Dimethyldichlorosilane is the principal product of this process, which serves as the key starting material for silicone production. researchgate.net

Carbothermal Reduction: Silicon dioxide (silica) is reduced with carbon at very high temperatures (1500-3000°C) to produce metallurgical grade silicon. researchgate.net

Direct Process (Rochow Process): The silicon is then reacted with chloromethane in the presence of a copper catalyst to yield dimethyldichlorosilane along with other methylchlorosilanes. researchgate.net

Hydrolysis Reactions in Hexamethylcyclotetrasiloxane Formation

The conversion of dimethyldichlorosilane into cyclic siloxanes, including hexamethylcyclotetrasiloxane (often referred to as D₄), is accomplished through hydrolysis. This reaction involves the substitution of the chlorine atoms in dimethyldichlorosilane with hydroxyl (OH) groups, forming an unstable intermediate, dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). researchgate.netdoubtnut.com

The hydrolysis reaction is as follows: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl doubtnut.com

This silanediol (B1258837) intermediate readily undergoes either intermolecular or intramolecular condensation, catalyzed by the hydrochloric acid (HCl) generated during hydrolysis. researchgate.net This condensation process eliminates water and forms siloxane (Si-O-Si) linkages, leading to a mixture of linear hydroxyl-terminated polydimethylsiloxanes and cyclic polydimethylsiloxanes. researchgate.netdoubtnut.com

The relative proportion of cyclic and linear siloxanes produced depends significantly on the reaction conditions. open.ac.uk The hydrolysis of dimethyldichlorosilane often results in a weight ratio of approximately 1:1 for cyclic to linear siloxanes, with octamethylcyclotetrasiloxane (B44751) (D₄) comprising about 80% of the cyclic fraction. open.ac.uk The formation of linear polymers can be suppressed by using organic co-solvents. open.ac.uk A notable variation is the "anhydrous" hydrolysis using dimethyl sulfoxide (B87167) (DMSO) as the oxygen source, which has been found to selectively favor the formation of the smaller, more strained hexamethylcyclotrisiloxane (B157284) (D₃) over D₄. capes.gov.brmcmaster.ca

Purification Techniques for Research-Grade Hexamethylcyclotetrasiloxane

Achieving high purity, especially for research-grade hexamethylcyclotetrasiloxane, requires efficient separation from the complex mixture of silanes and other byproducts generated during synthesis. The primary challenge in purification lies in the fact that the various silane (B1218182) products have very similar boiling points. researchgate.net

The principal method for purification is fractional distillation . Due to the small differences in volatility among the components, this process is typically performed continuously and necessitates the use of tall distillation columns with very high separation efficiencies to isolate D₄ from other cyclic siloxanes (like D₃ and D₅) and linear oligomers. researchgate.net

Novel Catalytic Routes in Hexamethylcyclotetrasiloxane Synthesis

Research into the synthesis of hexamethylcyclotetrasiloxane continues to evolve, with a focus on developing more selective and efficient catalytic routes. These novel approaches often target either the direct synthesis of the cyclosiloxane or its formation via ring-opening polymerization (ROP) of other cyclic precursors, which is a closely related field.

One innovative approach involves the heterofunctional condensation of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes. mdpi.comnih.gov This method has demonstrated preparative yields of the target cyclotetrasiloxanes between 55–75%, depending on the specific reaction conditions. nih.gov

In the realm of polymerization, which often involves the equilibrium between cyclic and linear siloxanes, new catalysts are being explored. Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes (D₃) using strong organic bases like guanidines and phosphazene bases, with water as an initiator, can produce well-defined polysiloxanes. nih.gov Other novel catalytic systems for the ROP of cyclosiloxanes include synthetic and natural silicon aluminates, such as bentonite, which act as heterogeneous acid catalysts. mdpi.com Lewis acids, such as phosphoronitrile chloride catalysts, are also under investigation for their role in the equilibration polymerization of siloxane monomers. researchgate.net

The table below summarizes some of the catalytic systems used in reactions involving cyclosiloxanes.

Catalyst TypeSpecific Catalyst Example(s)ApplicationReference
Acid Catalysts Sulfuric Acid, CF₃SO₃HCationic Ring-Opening Polymerization (ROP) of D₄ and D₃ mdpi.comgoogle.com
Base Catalysts Quaternary Ammonium/Phosphonium HydroxidesAnionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes gelest.com
Organocatalysts Guanidines, Phosphazene BasesControlled/Living ROP of Cyclotrisiloxanes nih.gov
Heterogeneous Catalysts Synthetic Silicon Aluminates (Bentonite)Cationic ROP of Cyclosiloxanes mdpi.com
Lewis Acid Catalysts Phosphoronitrile ChloridesEquilibration Polymerization of Siloxane Monomers researchgate.net

Polymerization Science and Engineering of Hexamethylcyclotetrasiloxane

Ring-Opening Polymerization (ROP) of Hexamethylcyclotetrasiloxane

The primary method for synthesizing high molecular weight polydimethylsiloxane (B3030410) (PDMS) is through the ring-opening polymerization (ROP) of cyclosiloxane monomers, among which hexamethylcyclotetrasiloxane (also known as D4) is a key industrial precursor. mdpi.com The polymerization can proceed through either an anionic or cationic mechanism, depending on the catalyst employed. mdpi.comgelest.com This process is classified as a chain-growth polymerization where the cyclic monomer is converted into a linear polymer. youtube.com Both mechanisms lead to a complex equilibrium state containing linear polymer chains and a series of cyclic siloxanes. gelest.com

Cationic Ring-Opening Polymerization Mechanisms

While less common commercially than anionic methods, cationic ring-opening polymerization (CROP) is also an effective way to polymerize D4. gelest.com The process is typically initiated by strong protic acids or Lewis acids. mdpi.comnih.gov Common initiators include sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H). mdpi.comgelest.com

The mechanism is believed to proceed through the formation of highly reactive, transitory silyloxonium ions. gelest.com An electrophilic agent, such as a proton from a strong acid, attacks one of the oxygen atoms in the D4 ring. youtube.com This activates the monomer, which is then susceptible to nucleophilic attack by another monomer molecule, propagating the chain. youtube.com

A significant characteristic of the cationic polymerization of D4 is the formation of considerable amounts of cyclic by-products. gelest.com These cyclics are formed through intramolecular reactions of end groups (an intramolecular back-biting mechanism) and by ring-expansion isomerization of the tertiary oxonium ion intermediate. gelest.com The polymerization continues until a thermodynamic ring-chain equilibrium is established, similar to the anionic process. gelest.com More recently, photoinitiated CROP has been explored, using photo-acid generators like diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI) to create the initiating protonic acids and silylium (B1239981) cations upon UV irradiation. mdpi.com

Acidic Catalysts and Initiators

The cationic ring-opening polymerization (ROP) of cyclosiloxanes, such as hexamethylcyclotetrasiloxane, is effectively initiated by a variety of acidic catalysts. These can be broadly categorized into Brønsted acids and Lewis acids.

Strong Brønsted acids are commonly employed as catalysts. researchgate.netnih.gov Examples include trifluoromethanesulfonic acid (triflic acid), perchloric acid, and aromatic sulfonic acids like dodecylbenzenesulfonic acid (DBSA). researchgate.netgoogle.com These acids can directly protonate the oxygen atom of the siloxane bond, initiating the polymerization process. The effectiveness of a Brønsted acid catalyst is related to its strength; strong acids that dissociate almost completely in aqueous solutions, often characterized by a low pKa value, are generally effective. google.com Homoconjugated acids, which are complexes of an acid and its conjugate base, have also been explored as catalysts that can offer high activity for silanol (B1196071) polycondensation while minimizing the formation of cyclic byproducts. nih.gov

Lewis acids also serve as potent catalysts for the ROP of cyclosiloxanes. mdpi.com A notable example is tris(pentafluorophenyl)borane (B72294) (BCF), a strong Lewis acid that has been shown to catalyze the polymerization of hexamethylcyclotrisiloxane (B157284) (D3) in water. mdpi.comresearchgate.net Other Lewis acids, often used in conjunction with a co-initiator like water or a protic acid, include BF3, AlCl3, and SbF5. mit.edu These catalysts function by abstracting an anion from a co-initiator or the monomer itself to generate a carbocation or a silylium ion, which then initiates polymerization. mit.edu For instance, the combination of a Lewis acid like BF3 with water can form a complex, [H+BF3OH-], that acts as the initiating species. mit.edu

In addition to these, solid acid catalysts such as acid-activated clays (B1170129) (e.g., Maghnite-H+) have been utilized. researchgate.net These offer the advantage of being easily separable from the final polymer product. google.com The choice of catalyst and initiator system significantly influences the polymerization process and the properties of the resulting polysiloxane.

Reaction Kinetics and Proposed Mechanisms in Cationic Systems

Initiation: The polymerization is initiated by an electrophilic attack on the oxygen atom of a siloxane bond in the cyclic monomer. With a Brønsted acid (HA), this involves the protonation of the siloxane oxygen, leading to the opening of the ring and the formation of a linear siloxane with a reactive cationic center and a counter-anion (A-). mit.edu For Lewis acids, initiation often requires a co-initiator (e.g., water), forming a complex that generates the initiating cation. mit.edu

Propagation: The propagation step involves the successive addition of monomer units to the active chain end. The mechanism is believed to proceed through tertiary silyloxonium ions as key intermediates. vot.pl These ions are formed by the reaction of the cationic chain end with a monomer molecule. The propagation rate is influenced by factors such as the polarity of the solvent and the nature of the counterion. wikipedia.org More polar solvents can better solvate and separate the ion pairs, leading to more reactive free ions and thus a faster propagation rate. wikipedia.org

Termination and Chain Transfer: Termination of the growing polymer chain can occur through several pathways. One possibility is combination with the counterion. mit.edu Another is through "spontaneous termination," where a proton is transferred from the growing chain to the counterion, resulting in a polymer with an unsaturated end group. youtube.com Chain transfer reactions, where the active center is transferred to another molecule (such as the monomer, solvent, or an impurity), are also common in cationic polymerization and can influence the molecular weight of the final polymer. mit.edu

The proposed mechanism for cationic ROP of cyclosiloxanes suggests that the process is complex, with the potential for side reactions like backbiting, which can lead to the formation of other cyclic siloxanes, and intermolecular redistribution reactions that can broaden the molecular weight distribution. mdpi.com The mechanism can be viewed as a chain extension process involving reversible deactivation, where the cyclic trisilyloxonium ion is a transient intermediate in each monomer addition step rather than a persistent active center. vot.pl

Role of Surfactants in Cationic Polymerization

In the cationic polymerization of cyclosiloxanes carried out in dispersed media, such as emulsion or suspension systems, surfactants play a crucial role. Their primary function is to stabilize the monomer droplets within the continuous phase (typically water), allowing the polymerization to proceed effectively. mdpi.comresearchgate.net

Without surfactants, the polymerization of a monomer like hexamethylcyclotrisiloxane (D3) in water can be heterogeneous, leading to the formation of micron-sized droplets that eventually precipitate as a polymer film. mdpi.com The introduction of surfactants helps to create smaller, more stable emulsions, which can lead to better colloidal stability of the final polymer dispersion. mdpi.comresearchgate.net

The type of surfactant used can influence the polymerization process and the final product. For instance, using an acidic surfactant like dodecylbenzenesulfonic acid (DBSA) can both catalyze the polymerization and stabilize the emulsion. mdpi.com In other cases, non-ionic surfactants can be used in conjunction with a separate acid catalyst like tris(pentafluorophenyl)borane (BCF). mdpi.comresearchgate.net

The presence of surfactants can affect the reaction kinetics and the properties of the resulting polymer. For example, in some systems, the use of surfactants has been observed to lead to faster polymerization rates compared to surfactant-free systems. mdpi.com However, it can also result in a higher content of cyclic byproducts. mdpi.com Cationic surfactants, in particular, are known to adsorb onto surfaces through both physical and chemical interactions, which can be beneficial in certain applications. nih.govnih.gov The structure of the surfactant, including the length of its alkyl chain, can influence its effectiveness in stabilizing the emulsion and its interaction with the polymerizing system. nih.govnih.gov

Organocatalytic Ring-Opening Polymerization

Application of Strong Organic Bases as Catalysts

The ring-opening polymerization (ROP) of cyclosiloxanes can be effectively catalyzed by strong organic bases. nih.govrsc.org This approach offers a metal-free alternative to traditional anionic polymerization methods. A variety of strong organic bases have been successfully employed as catalysts, including:

Amidines

Guanidines nih.govrsc.org

Phosphazene bases nih.govrsc.org

Proazaphosphatranes nih.govrsc.org

These organocatalysts are capable of activating initiators such as water or silanols to initiate the polymerization of cyclotrisiloxanes like hexamethylcyclotrisiloxane. nih.govrsc.orgrsc.org The catalytic activity of these bases is generally correlated with their Brønsted basicity and the efficiency of proton transfer during the initiation and propagation steps. nih.govresearchgate.net For instance, among various phosphazene bases, those with higher Brønsted basicity have shown significantly higher catalytic activity. nih.gov Guanidines, particularly those with a specific structural unit, have demonstrated excellent performance as catalysts in these systems. rsc.orgresearchgate.net

A key advantage of using strong organic bases as catalysts is the ability to produce polysiloxanes with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net Furthermore, these catalytic systems can be less sensitive to trace amounts of water, and in some cases, can even utilize non-dehydrated solvents. nih.govrsc.org

Initiator/Chain-End Activation Mechanisms

The organocatalytic ring-opening polymerization of cyclosiloxanes is proposed to proceed via an initiator/chain-end activation mechanism. nih.govrsc.orgresearchgate.netresearchgate.net This mechanism involves the activation of the initiator molecule (such as water or a silanol) by the strong organic base catalyst in the initiation step. nih.govresearchgate.net In the subsequent propagation steps, the catalyst activates the terminal silanol groups of the growing polymer chains. nih.govresearchgate.net

Kinetic studies have provided evidence for this mechanism. nih.govresearchgate.net The process begins with the activation of the initiator, which then attacks a monomer molecule to start the polymer chain. As the chain grows, the terminal silanol group is repeatedly activated by the catalyst to facilitate the addition of subsequent monomer units. This continuous activation of the chain end is a key feature of this polymerization mechanism. For this controlled polymerization to be successful, it is often necessary to carefully control the reaction conditions, including the intensive removal of water from the starting materials when silanols are used as initiators. rsc.orgresearchgate.net

Controlled Polymerization via Organocatalysis

Organocatalysis has emerged as a powerful tool for achieving controlled/living ring-opening polymerization of cyclotrisiloxanes, enabling the synthesis of well-defined polysiloxanes. nih.govnih.govresearchgate.net This method allows for precise control over the molecular weight, molecular weight distribution (polydispersity), and the architecture of the resulting polymers. nih.govnih.gov

By carefully selecting the appropriate combination of a strong organic base catalyst and an initiator (such as water or a functionalized silanol), it is possible to produce a wide variety of polysiloxanes with number-average molecular weights ranging from a few thousand to over one hundred thousand g/mol , and with narrow polydispersity indices (Đ), often below 1.2. nih.govresearchgate.net

This level of control allows for the synthesis of complex macromolecular structures, including:

Telechelic polysiloxanes: Linear polymers with functional groups at both chain ends. researchgate.net

Hemitelechelic polysiloxanes: Linear polymers with a functional group at one chain end. researchgate.net

Heterotelechelic polysiloxanes: Linear polymers with two different functional groups at each end. researchgate.net

Block copolymers: Achieved through the sequential polymerization of different cyclosiloxane monomers. rsc.orgresearchgate.net

Statistical copolymers: Formed by the copolymerization of two different cyclotrisiloxanes. nih.govresearchgate.net

The success of controlled polymerization via organocatalysis relies on minimizing side reactions, such as chain scission and condensation of the propagating chains, which can affect the structure and properties of the final polymer. nih.gov The choice of catalyst is crucial; it should be sufficiently basic to promote polymerization but not so reactive that it leads to undesirable side reactions. nih.gov Guanidine-based catalysts have been identified as particularly effective for this purpose. researchgate.netresearchgate.net

Table of Catalytic Activity of Strong Organic Bases

Data sourced from polymerizations of D(Me2)3 using water as an initiator in THF at 30°C. nih.gov

Microemulsion Polymerization of Hexamethylcyclotetrasiloxane

The synthesis of polydimethylsiloxane (PDMS) via ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4), also known as Hexamethylcyclotetrasiloxane, in a microemulsion system presents a method for producing nano-sized latex particles. This process involves creating a thermodynamically stable, transparent or semi-transparent dispersion of oil (monomer) in water, facilitated by a surfactant and sometimes a co-surfactant.

The properties of the final latex, such as particle size and stability, are critically dependent on the choice and concentration of the catalyst and emulsifier. Dodecylbenzenesulfonic acid (DBSA) is a commonly used compound that functions as both an acid catalyst for the ring-opening reaction and a surfactant.

The concentration of the DBSA catalyst has a significant impact on the microemulsion system. As its concentration increases up to a certain threshold (e.g., 3.0-4.0 wt%), the emulsification process is enhanced, leading to smaller and more stable particles. However, exceeding this optimal range can increase the acidity of the microemulsion to a point where it disrupts the system's equilibrium, causing instability and even demulsification.

Non-ionic emulsifiers, such as Alkylphenol polyoxyethylene ether (OP-10), are often used in conjunction with DBSA. Increasing the concentration of the emulsifier generally leads to a decrease in the resulting particle size and a widening of the particle size distribution. For instance, the use of OP-10 alongside DBSA can effectively reduce particle size without negatively impacting the transparency of the microemulsion. The selection of a co-emulsifier can also be a determining factor in achieving a true microemulsion polymerization, capable of producing particles smaller than 50 nm. researchgate.net

The following table summarizes the observed effects of catalyst and emulsifier concentrations on microemulsion properties during Hexamethylcyclotetrasiloxane polymerization.

ComponentConcentration ChangeEffect on Particle SizeEffect on System Stability
DBSA (Catalyst) Increase (up to optimum)DecreaseIncrease
DBSA (Catalyst) Increase (beyond optimum)-Decrease (instability/demulsification)
OP-10 (Emulsifier) IncreaseDecreaseCan lead to wider size distribution

The kinetics of particle formation in microemulsion polymerization differ significantly from conventional macroemulsion (or emulsion) polymerization. The primary distinction lies in the final particle size and distribution. Microemulsion systems are capable of producing latex particles with diameters well below 25 nm, whereas macroemulsion processes typically yield particles larger than 80-100 nm. researchgate.net

A comparative study revealed that the particle size distribution is also significantly narrower in microemulsion polymerization. For example, a microemulsion system produced a latex with a particle distribution width of just 6.3 nm, compared to 60 nm for a macroemulsion system under similar conditions. researchgate.net The activation energy for polymerization has also been shown to be lower in microemulsion systems (e.g., 27.2 kJ/mol) compared to their macroemulsion counterparts (41.1 kJ/mol), suggesting a more efficient reaction pathway. researchgate.net

The physical mechanism involves the monomer, Hexamethylcyclotetrasiloxane, diffusing from monomer droplets through the aqueous phase to the surfactant-stabilized micelles or polymer particles where polymerization occurs. The rate of monomer feed can influence the final particle characteristics; as the monomer dropping time increases, the resulting particle size tends to diminish while the size distribution widens. Photo Correlation Spectroscopy (PCS) has confirmed the formation of particles with sizes as small as 20 nm in these systems.

The table below contrasts key kinetic and physical parameters between macro- and microemulsion polymerization of Hexamethylcyclotetrasiloxane.

ParameterMacroemulsion PolymerizationMicroemulsion Polymerization
Typical Particle Size > 80 nm researchgate.net< 25 nm researchgate.net
Particle Size Distribution Wide (e.g., 60 nm) researchgate.netNarrow (e.g., 6.3 nm) researchgate.net
Activation Energy (Ea) 41.1 kJ/mol researchgate.net27.2 kJ/mol researchgate.net
Latex Appearance Opaque, milky researchgate.netSemi-transparent researchgate.net

Mechanistic Investigations of Hexamethylcyclotetrasiloxane Polymerization

Understanding the underlying mechanisms of Hexamethylcyclotetrasiloxane polymerization is essential for controlling the reaction and tailoring the properties of the resulting polymer. Key areas of investigation include the initial induction period, the role of the catalyst, and the balance between thermodynamic and kinetic factors.

In the cationic emulsion polymerization of Hexamethylcyclotetrasiloxane, a distinct induction period of approximately 30 minutes is often observed. mdpi.comresearchgate.net During this phase, the concentration of the monomer does not significantly decrease, and polymer formation is delayed. mdpi.com

A proposed mechanism to explain this phenomenon suggests that the process begins with the activation of the Hexamethylcyclotetrasiloxane (D4) monomer by an acid catalyst, generating an activated derivative (A4). researchgate.net This activated species then reacts with another D4 monomer to form a larger active species (A8). A key step that causes the delay is the tendency of this A8 species to undergo a backbiting reaction, which reverts it back to A4 and D4, thus retarding polymerization. researchgate.net

Polymerization proceeds rapidly only after a sufficient concentration of a more reactive species, such as an activated trimer (A3), is formed. This A3 species, which can arise from occasional alternative backbiting of A8, is highly reactive and accelerates the growth of the polymer chain, marking the end of the induction period. researchgate.net

In the anionic ring-opening polymerization of cyclosiloxanes, reactions are often first order with respect to both the monomer and the initiator. researchgate.net For example, using initiators like hexapyrrolidinediphosphazenium hydroxide (B78521), the polymerization of Hexamethylcyclotetrasiloxane (D4) proceeds with a specific rate and an activation energy of 18.1 kcal/mol. researchgate.net The choice of initiator, such as tert-butyllithium (B1211817) (t-BuLi), has also been shown to efficiently initiate the polymerization. ntnu.no

In cationic emulsion polymerization, DBSA acts as the catalyst. After the initial induction period, the D4 content decreases rapidly, indicating that the catalyst facilitates a fast reaction once the necessary active species are formed. mdpi.com The fundamental link between catalyst formulation and reaction performance is crucial; understanding the evolution of active site populations on the catalyst surface is key to developing robust and mechanistic kinetic models. bham.ac.uk

The polymerization of cyclosiloxanes is a classic example of the competition between thermodynamic and kinetic control. wikipedia.orgillinois.edu Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product, which is achieved when the system reaches equilibrium. numberanalytics.com

The polymerization of Hexamethylcyclotetrasiloxane (D4) and its smaller counterpart, Hexamethylcyclotrisiloxane (D3), provides a clear illustration of this principle.

Kinetic Control (D3 Polymerization): D3 has a significant amount of ring strain (10.5 kJ/mol). ntnu.no This high strain makes its ring-opening polymerization highly exothermic and rapid. researchgate.netntnu.no The reaction is kinetically favored, proceeds irreversibly, and is significantly faster than that of D4. researchgate.net

Thermodynamic Control (D4 Polymerization): D4 has very little ring strain (1.0 kJ/mol). ntnu.no Consequently, its ring-opening has a much higher activation energy and is significantly slower. researchgate.net Under similar conditions where D3 polymerizes readily, D4 may show no conversion. ntnu.no The polymerization of D4 is a reversible process, establishing an equilibrium between the linear polymer and the cyclic monomer. This equilibrium is characteristic of a thermodynamically controlled reaction, where the final state is determined by the relative stability of the polymer and monomer, not just the speed of formation.

The choice of reaction conditions, such as temperature and reaction time, can be used to influence whether the kinetic or thermodynamic product is favored. wikipedia.org Low temperatures and short reaction times tend to favor the kinetically controlled product. illinois.edu

The following table compares the properties of D3 and D4 polymerization, highlighting the principles of kinetic and thermodynamic control.

FeatureHexamethylcyclotrisiloxane (D3)Hexamethylcyclotetrasiloxane (D4)
Ring Strain High (10.5 kJ/mol) ntnu.noLow (1.0 kJ/mol) ntnu.no
Reaction Control Kinetically Favored ntnu.noThermodynamically Influenced researchgate.net
Polymerization Rate Very Fast researchgate.netSlow researchgate.net
Reversibility Irreversible ntnu.noReversible (Equilibrium with Monomer)
Activation Energy (Anionic) ~11 kcal/mol researchgate.net~18.1 kcal/mol researchgate.net

Side Reactions and Cyclic Oligomer Formation

The ring-opening polymerization (ROP) of hexamethylcyclotetrasiloxane (D4), a cornerstone in the synthesis of polydimethylsiloxane (PDMS), is often accompanied by side reactions that lead to the formation of cyclic oligomers. digitellinc.com These side reactions are a significant consideration in industrial processes as they can influence the final properties of the polymer and may necessitate purification steps to meet regulatory and customer specifications. digitellinc.com

One of the primary side reactions is "backbiting," an intramolecular cyclization process where the active end of a growing polymer chain attacks a siloxane bond within the same chain. digitellinc.com This results in the formation of unstrained cyclic oligomers, most commonly D4, D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane). The formation of these cyclics is a thermodynamically driven process that competes with the desired linear polymer chain growth. digitellinc.com In fact, industrial ring-opening polymerization of cyclosiloxanes can result in approximately 13% residual cyclosiloxanes due to these competitive backbiting reactions. digitellinc.com

The equilibrium between the linear polymer and the cyclic oligomers is a dynamic one. Factors such as catalyst type, concentration, temperature, and monomer concentration can influence the extent of cyclic oligomer formation. For instance, in acid- or base-catalyzed equilibration reactions, the system reaches a thermodynamic equilibrium where a certain fraction of cyclic species is always present alongside the high molecular weight polymer. researchgate.net

Furthermore, the presence of water or other protic impurities can lead to chain transfer reactions, which terminate the growth of one polymer chain while initiating the growth of another. While not directly forming cyclic oligomers, these transfer reactions contribute to a broader molecular weight distribution and can generate short linear chains that are more prone to cyclization. nih.gov

In certain polymerization systems, such as those catalyzed by tris(pentafluorophenyl)borane, intramolecular cyclization can occur competitively, leading to the formation of 6- or 8-membered cyclic or tricyclic laddersiloxanes as byproducts. researchgate.net The presence of water can influence these side reactions, with controlled amounts sometimes being used to facilitate SiH hydrolysis to silanol, which then reacts with remaining SiH groups for chain extension, reportedly without significant accompanying cyclic monomer formation. researchgate.net

The challenge of minimizing cyclic oligomer formation has driven research into alternative polymerization strategies. For example, the use of larger macrocyclic siloxanes like D6 and D7 as monomers has been shown to enhance the polymerization rate and suppress the backbiting reaction. digitellinc.com

Copolymerization Strategies with Hexamethylcyclotetrasiloxane

Copolymerization of hexamethylcyclotetrasiloxane (D4) with other functional siloxanes is a versatile strategy to tailor the properties of silicone polymers for a wide range of applications. This approach allows for the incorporation of specific functionalities into the polysiloxane backbone, leading to materials with enhanced thermal stability, mechanical properties, or the ability to undergo further chemical modifications.

Ring-opening copolymerization (ROP) of D4 with functional cyclosiloxanes is a common method for producing copolymers with a controlled distribution of functional groups. nih.gov The reactivity of the comonomers plays a crucial role in the final polymer architecture. Substituents on the silicon atom significantly affect the polymerization rate of cyclosiloxanes, which can make it challenging to achieve random copolymers when there is a large reactivity difference between the comonomers. nih.gov

To overcome this, the use of mixed cyclotetrasiloxanes, which contain different substituents within the same ring, has been explored. nih.gov This approach can lead to polymers with a more regular alternation of repeating units. For example, the copolymerization of D4 with 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane has been investigated to create copolymers with controlled diethylsiloxane content. nih.gov

The synthesis of these mixed cyclosiloxanes can be achieved by reacting 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes, such as those containing methylvinyl, methylphenyl, diphenyl, or diethyl groups. nih.gov This method has been shown to produce mixed dimethylcyclotetrasiloxanes in yields of 55–75%. nih.gov

Multifunctional silicone elastomers with tailored properties can be synthesized through the copolymerization of D4. One innovative approach involves the one-pot synthesis of multifunctional silicone elastomers via the ring-opening copolymerization of D4 and a specially designed monomer, Dual-D4Vi. researchgate.net This Dual-D4Vi monomer acts as both a comonomer and a cross-linker, simplifying the traditional multi-step process that typically involves separate polymerization and vulcanization steps. researchgate.net

Another strategy for creating robust silicone elastomers involves the anionic ring-opening polymerization of D4 with a polyhedral oligomeric silsesquioxane (POSS) cage-like molecule. rsc.org This rapid process, catalyzed by potassium carbonate in dimethylformamide at 70 °C, can produce cross-linked siloxane/silsesquioxane-based elastomers in as little as 15 minutes. The resulting materials exhibit high mechanical strength, good thermal stability, and superhydrophobic properties. rsc.org

The introduction of self-healing capabilities into silicone elastomers is another area of active research. This can be achieved by incorporating dynamic covalent bonds and non-covalent supramolecular interactions into the polymer network. nih.gov For instance, silicone elastomers functionalized with nucleobases like adenine (B156593) and thymine (B56734) can exhibit self-healing properties governed by the formation of hydrogen bonds between the base pairs. nih.gov

The synthesis of well-defined statistical and triblock copolymers containing PDMS segments derived from hexamethylcyclotrisiloxane (D3), a more reactive cyclic siloxane than D4, has been achieved through organocatalytic controlled/living ring-opening polymerization. nih.gov This method utilizes water as an initiator and strong organic bases, such as amidines, guanidines, and phosphazene bases, as catalysts. nih.gov

This approach allows for the synthesis of a variety of polysiloxanes with controlled number-average molecular weights (ranging from 2.64 to 102.3 kg mol⁻¹) and narrow polydispersity (Đ = 1.03–1.16). nih.gov Statistical copolymers can be prepared by the copolymerization of two different cyclotrisiloxanes. nih.gov

Triblock copolymers are often synthesized using techniques that leverage the living nature of anionic ring-opening polymerization of cyclotrisiloxanes. gelest.com These methods include:

Macroinitiator technique : A pre-made polymer block is used to initiate the polymerization of the cyclosiloxane. gelest.com

Sequential polymerization : Monomers are added sequentially to the living polymer chain ends. gelest.com

End functional group coupling : Pre-formed polymer blocks with reactive end groups are coupled together. gelest.com

A specific example is the synthesis of polystyrene-block-polydimethylsiloxane-block-polystyrene (PS-b-PDMS-b-PS) triblock copolymers, which can be achieved through various living anionic polymerization and coupling strategies. researchgate.net

Advanced Concepts in Hexamethylcyclotetrasiloxane Polymerization

Recent advancements in polymerization techniques have enabled greater control over the synthesis of polysiloxanes from hexamethylcyclotetrasiloxane and its more strained counterpart, hexamethylcyclotrisiloxane (D3), leading to polymers with well-defined architectures and functionalities.

A significant development in the controlled polymerization of cyclosiloxanes is the advent of photo-induced living anionic ring-opening polymerization. researchgate.net This technique utilizes a photobase generator (PBG) to initiate the polymerization upon exposure to light. researchgate.net The key advantage of this method is the spatial and temporal control it offers over the polymerization process, allowing for the creation of complex macromolecular structures. nih.gov

The process is considered a "living" polymerization, meaning that the polymer chains continue to grow as long as monomer is available, and termination and chain transfer reactions are minimal. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The structure and photoactivity of the photo-latent catalyst are crucial and have been investigated through a combination of density functional theory (DFT) calculations and experimental studies. researchgate.net

This photo-initiated approach represents a greener and more energy-efficient alternative to traditional thermal polymerization methods, as it can often be carried out at ambient temperatures. nih.gov Both direct and indirect initiating systems have been explored. For instance, the cationic ring-opening polymerization of D4 can be initiated by diphenyl iodonium hexafluorophosphate (DPI) either directly or through sensitization with compounds like benzophenone (B1666685) and pyrene, which allows for the use of a broader range of light wavelengths. nih.gov In these cationic systems, photochemically generated protonic acids and silylium cations are the species responsible for initiating the polymerization. nih.gov

Automated Synthesis Procedures in Polymerization

The polymerization of hexamethylcyclotetrasiloxane and related cyclic siloxanes has increasingly benefited from the implementation of automated synthesis procedures. These methodologies offer significant advantages over traditional batch processes, including enhanced control over reaction parameters, improved product consistency, and the ability to perform high-throughput screening of reaction conditions. Key automated approaches include continuous flow synthesis and the use of sophisticated, software-controlled reactor systems.

Continuous flow reactors, in particular, represent a significant advancement in the automated synthesis of polysiloxanes. acs.org These systems provide superior mixing efficiency, rapid heat and mass transfer, and precise control over operational parameters. acs.org A notable example is the development of a tandem continuous flow process for the synthesis of functionalized polydimethylsiloxane (PDMS) from octamethylcyclotetrasiloxane (D₄). acs.org In such a setup, the ring-opening polymerization (ROP) and subsequent functionalization reactions are performed sequentially in a single, integrated system. acs.org These processes can be highly automated, paving the way for the digitalization of polymer production with varied functionalities. acs.org

Automated platforms have also been developed for the rapid screening of polymerization reactions. rsc.org These systems can autonomously conduct and analyze experiments, utilizing online monitoring techniques like inline Nuclear Magnetic Resonance (NMR) and online Size Exclusion Chromatography (SEC) to acquire real-time analytical data. rsc.orgresearchgate.net This operator-independent approach accelerates the optimization of reaction conditions while ensuring the generation of coherent and machine-readable datasets. rsc.org

Modern polymerization reactor systems are frequently equipped with advanced automation features. dadagroups.com These can include:

Automated Feeding Systems: For the precise and controlled addition of monomers, initiators, and other reactants. dadagroups.com

Temperature and Pressure Control: Jacketed vessels and advanced sensors maintain optimal reaction conditions. dadagroups.com

Process Control Systems: Sophisticated software allows for real-time monitoring, data logging, and automated adjustment of critical parameters. dadagroups.com

The following tables present research findings from studies utilizing automated or highly controlled synthesis procedures for polysiloxanes.

Table 1: Comparison of Scaled-Up PDMS Synthesis via Ring-Opening Polymerization

ScalePolymerization Time (min)Resulting Viscosity (mPa.s)
Lab-Scale15–211000–3700
3x Scale-Up32–391130–3590
5x Scale-Up59–681270–4320

Data derived from a study on the scaled-up synthesis of polydimethylsiloxane using octamethylcyclotetrasiloxane (D₄) as the monomer. nih.gov

Table 2: Synthesis of Vinyl-Containing PDMS with Controlled Reactant Addition

ProductMonomer Ratio (MeVin/Me₂)Addition MethodAddition RateReaction Time (h)
PDMS-75-Vin3/1Slow Injection via Syringe Pump0.1 mL/min6
PDMS-50-Vin1/1Slow Introduction via Dropping Funnel0.3 mL/min6
PDMS-25-Vin1/3Slow Introduction via Dropping Funnel0.3 mL/min6

Data from the synthesis of copoly(methylvinyl)(dimethyl)siloxanes showcasing controlled addition of reactants. mdpi.com

Environmental Fate and Degradation Mechanisms of Hexamethylcyclotetrasiloxane in Research

Abiotic Degradation Pathways

The primary abiotic degradation pathways for Octamethylcyclotetrasiloxane (B44751) (D4) are hydrolysis in aqueous environments and degradation in the atmosphere. These processes are critical in determining the ultimate fate and environmental lifetime of the compound.

In aquatic systems, the primary degradation process for D4 is hydrolysis. su.se This reaction involves the cleavage of the siloxane (Si-O-Si) bonds by water, leading to the ring-opening of the cyclic structure. The rate of this process is significantly dependent on the pH and temperature of the water.

The hydrolysis of D4 is subject to both acid and base catalysis, with the lowest rate occurring at a neutral pH of 7. su.se The rate of hydrolysis increases as the pH moves towards either more acidic or more alkaline conditions. Temperature also plays a crucial role, with hydrolysis rates decreasing as the temperature decreases. su.se

The half-life of D4 in water varies significantly with pH and temperature. For instance, at 25°C, the hydrolysis half-life is approximately 1.77 to 1.8 hours at a pH of 4, and around 0.9 to 1.0 hours at a pH of 9. su.senih.gov At a neutral pH of 7 and 25°C, the half-life is considerably longer, ranging from 69 to 144 hours. su.senih.gov The influence of temperature is evident when comparing the half-life at different temperatures. At a neutral pH of 7, the half-life extends to 400 hours at 12°C. In a marine environment, with a typical pH of 8 and a temperature of 9°C, the half-life is approximately 79 hours. su.se

Second-order reaction rate constants for the acid- and base-catalyzed hydrolysis of D4 have been determined, allowing for the estimation of hydrolysis half-lives at various pH and temperature conditions. service.gov.uk

Table 1: Hydrolysis Half-life of Octamethylcyclotetrasiloxane (D4) at Various pH and Temperature Conditions

pHTemperature (°C)Half-life (hours)Environment
4251.77 - 1.8Freshwater
72569 - 144Freshwater
9250.9 - 1.0Freshwater
712400Freshwater
8979Marine Water

Data sourced from multiple studies to provide a comprehensive overview. su.senih.gov

The hydrolysis of Octamethylcyclotetrasiloxane (D4) proceeds through the opening of the cyclic siloxane ring. This initial step leads to the formation of linear siloxanols. nlc-bnc.ca These intermediates are themselves subject to further hydrolysis. The ultimate and main degradation product of D4 hydrolysis is dimethylsilanediol (B41321) (DMSD). su.senlc-bnc.ca It has been demonstrated that at concentrations below its solubility limit, D4 is readily transformed into this smaller, more polar compound. nih.gov In some biological systems and under certain environmental conditions, other polar metabolites such as methylsilanetriol, tetramethyldisiloxane-1,3-diol, and trimethyldisiloxane-1,3,3-triol have also been identified as minor degradation products. tandfonline.com

In the atmosphere, Octamethylcyclotetrasiloxane (D4) is primarily degraded through its reaction with photochemically produced hydroxyl radicals (•OH). su.seservice.gov.uk This is considered a major degradation mechanism for airborne D4. researchgate.net

The reaction of D4 with hydroxyl radicals in the troposphere is a key process that determines its atmospheric lifetime. The rate constant for this gas-phase reaction has been measured in several studies. Values for the rate constant at approximately 25°C (297-298 K) have been reported in the range of 1.01 x 10⁻¹² to 1.3 x 10⁻¹² cm³/molecule-sec. nih.govnih.govepa.gov Based on these rate constants, the atmospheric half-life of D4 is estimated to be between approximately 8.5 and 14 days, assuming an average atmospheric hydroxyl radical concentration. nih.govservice.gov.ukepa.gov This relatively long atmospheric lifetime allows for the potential for long-range transport of D4 to remote regions. su.se

Table 2: Atmospheric Reaction Rate Constants and Half-life of Octamethylcyclotetrasiloxane (D4) with Hydroxyl Radicals

Rate Constant (cm³/molecule-sec)Temperature (°C)Estimated Atmospheric Half-life (days)
1.01 x 10⁻¹²25~13
1.20 x 10⁻¹²Not specified~14
1.3 x 10⁻¹²24~8.5
1.3 x 10⁻¹²24Not specified

Data compiled from various sources, reflecting the range of reported values. nih.govservice.gov.uknih.govepa.gov

Atmospheric Degradation

Long-Range Atmospheric Transport Potential

Hexamethylcyclotetrasiloxane is considered to have the potential for long-range atmospheric transport due to its volatility and atmospheric lifetime. nih.govnih.gov Its atmospheric lifetime is estimated to be between 5 and 10 days, with the primary removal mechanism being reaction with hydroxyl (OH) radicals. nih.gov However, studies suggest that while volatile methylsiloxanes can be transported over long global distances, their potential for deposition into surface media in remote regions is low. nih.gov

Research investigating the persistence and long-range transport potential of cyclic volatile methylsiloxanes (cVMS) has shown that as sampling sites move from source to remote locations, the average air concentrations of these compounds, including D4, decrease exponentially. su.se This indicates that while transport occurs, the concentration diminishes with distance from the source. The empirical characteristic travel distances for D4 were found to be smaller than model-estimated values. su.se Furthermore, some experts suggest that the presence of D4 in remote areas like the Arctic may result from local sources rather than long-range transport, and that its potential for deposition to surface water and land is very low. acs.org

Atmospheric modeling studies, such as those using the Community Multiscale Air Quality (CMAQ) model, have been employed to simulate the atmospheric concentrations of D4. nih.govcopernicus.orgcopernicus.org These models show that concentrations of parent compounds like D4 are highly dependent on population density, with the highest concentrations found in urban areas. copernicus.orgcopernicus.org

Biotic Degradation Pathways

Biodegradation in Aquatic Systems

In aquatic environments, Hexamethylcyclotetrasiloxane is not considered to be readily biodegradable. service.gov.uk The primary mechanism for its removal from aquatic systems is likely to be volatilization due to its high volatility. service.gov.uk Additionally, D4 undergoes rapid hydrolysis in surface water. service.gov.uk The persistence of D4 in sediment is less clear, though it is expected to adsorb to sediment due to its high log octanol-water partition coefficient (Kow) value. service.gov.uk

The assessment of aquatic risks associated with D4 is challenging due to its high volatility and low water solubility. acs.org However, risk assessments based on measured environmental concentrations in the water column and toxicity threshold values for aquatic species indicate a lack of risk in aquatic systems. acs.org

Biodegradation in Sediment and Soil Environments

The biodegradation of Hexamethylcyclotetrasiloxane has been observed in soil and sediment environments. In soil, degradation appears to be more rapid under drying conditions. service.gov.uk The primary degradation product identified in soil is dimethylsilanediol. service.gov.uk It has been suggested that the degradation in soil is likely not of biological origin, as it is faster at lower soil moisture levels, which are less favorable for microbial populations. service.gov.uk

In sediment, the persistence of D4 is a key consideration. Very limited data suggest that the half-life of D4 adsorbed to sediment may be close to 120 days at room temperature, which could meet the criteria for persistence. service.gov.uk Despite its high rate of volatilization from water, D4 is detected in some sediments, although the amount reaching the sediment is likely limited by volatilization. service.gov.uk

Microbial Transformation Studies

Research has demonstrated that Hexamethylcyclotetrasiloxane is susceptible to microbial degradation under specific conditions. One study found that D4 was biodegraded under anaerobic conditions in composted sewage sludge. nih.govnih.gov The primary evidence for this biodegradation was the detection of dimethylsilanediol, a known degradation product of polydimethylsiloxane (B3030410), in the experiments with viable microorganisms, while it was absent in the sterilized control samples. nih.govnih.gov This indicates that microorganisms present in the sewage sludge were responsible for the transformation of D4. nih.govnih.gov

Environmental Distribution and Partitioning Studies

The environmental distribution of Hexamethylcyclotetrasiloxane is largely governed by its physicochemical properties, particularly its high volatility and high octanol-water partition coefficient (log Kow). su.seservice.gov.uk Due to its high volatility, D4 released into water or soil is likely to volatilize into the atmosphere. su.se A fugacity model calculation, assuming a 100% release to different compartments, indicated that emissions to water would likely be distributed between the water (52.8%) and sediment (38.3%), while emissions to the air would largely remain in the air. su.se

The tendency of a chemical to partition between different environmental media is described by its partition coefficients. The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity, or its tendency to associate with fatty tissues. wikipedia.org A high log Kow value, such as that for D4, suggests a potential for bioaccumulation. service.gov.ukchemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) describes the sorption of a chemical to the organic fraction of soil and sediment. ecetoc.orgyoutube.com A high Koc value indicates that the substance will tend to adsorb to soil and sediment rather than remain in the water phase.

Table 1: Physicochemical Properties of Hexamethylcyclotetrasiloxane

Property Value Source
Molecular Weight 296.62 g/mol sielc.com
Vapor Pressure 132 Pa at 25°C su.se
Henry's Law Constant 1.21 x 10^6 Pa·m³/mol at 21.7°C su.se
Water Solubility 0.056 mg/L at 23°C nih.gov
Log Kow 6.49 service.gov.uk

Table 2: Environmental Fate and Transport Parameters of Hexamethylcyclotetrasiloxane

Parameter Value/Observation Source
Atmospheric Half-life ~5-10 days (reaction with OH radicals) nih.gov
Aquatic Biodegradation Not readily biodegradable service.gov.uk
Sediment Half-life Potentially approaching 120 days service.gov.uk
Primary Degradation Product Dimethylsilanediol service.gov.uknih.govnih.gov

Volatilization from Water and Soil Surfaces

Volatilization is a primary mechanism for the removal of Hexamethylcyclotetrasiloxane (D4) from aquatic and terrestrial systems. service.gov.uk Due to its high vapor pressure and Henry's Law constant, D4 readily partitions from water and moist soil into the atmosphere. su.se The rate of volatilization is significantly influenced by environmental conditions such as temperature and the presence of moisture in the soil. rivm.nl

The high volatility of D4 is a key factor in its environmental transport. su.se Once in the atmosphere, it has the potential for long-range transport, although it is expected to remain in the atmosphere until it degrades. su.se The estimated volatilization half-life from a river is approximately 1.8 hours, while from a shallow lake, it is about 164 hours. su.se For soil, volatilization is enhanced by the presence of water, as water molecules compete with D4 for sorption sites on soil particles, increasing its availability for transfer to the air. rivm.nl Conversely, as a soil surface dries, volatilization is significantly reduced. rivm.nl

Table 1: Physicochemical Properties of Hexamethylcyclotetrasiloxane (D4) Influencing Volatilization

Property Value Reference
Vapor Pressure 132 Pa at 25°C su.se
Henry's Law Constant 1.21 x 10^6 Pa·m³/mol at 21.7°C su.se
Water Solubility 56 µg/L su.se

Sorption Behavior in Soil and Sediment Matrices

Hexamethylcyclotetrasiloxane (D4) exhibits a tendency to adsorb to soil and sediment particles, a process known as sorption. service.gov.uk This behavior is largely influenced by the organic carbon content of the soil or sediment and the hydrophobicity of the D4 molecule. nih.gov The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to quantify this tendency.

Research has shown that the sorption of D4 to soil is a rapid process, with equilibrium being reached within 24 hours. nih.gov The process is primarily driven by partitioning, where the chemical distributes itself between the solid organic carbon phase and the aqueous phase. nih.govresearchgate.net Desorption, the release of the sorbed chemical, has also been observed to be rapid, with equilibrium reattained within an hour. nih.gov The average logarithm of the organic carbon partition coefficient (log Koc) for D4 has been determined to be 4.23. nih.govresearchgate.net This moderate to high value indicates a significant affinity for organic matter in soil and sediment, which can limit its mobility in these compartments and also reduce its availability for volatilization. service.gov.uksu.se

Table 2: Sorption Coefficients of Volatile Methylsiloxanes

Compound Average log Koc Standard Deviation
Hexamethylcyclotetrasiloxane (D4) 4.23 0.09 - 0.34
Decamethylcyclopentasiloxane (D5) 5.17 0.09 - 0.34
Octamethyltrisiloxane (L3) 4.32 0.09 - 0.34
Decamethyltetrasiloxane (L4) 5.13 0.09 - 0.34

Source: Adapted from Environmental Toxicology and Chemistry. nih.govresearchgate.net

Fugacity Modeling and Environmental Compartmentalization

Fugacity models are valuable tools for predicting the environmental distribution and fate of chemicals like Hexamethylcyclotetrasiloxane (D4). tul.czunipd.it Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, helps to determine how a substance will partition between different environmental compartments such as air, water, soil, and sediment. unipd.itulisboa.pt

Table 3: Predicted Environmental Distribution of Hexamethylcyclotetrasiloxane (D4) using a Level III Fugacity Model

Release Compartment % in Air % in Water % in Soil % in Sediment
Air >99.9 <0.01 <0.01 <0.01
Water 8.8 52.8 <0.01 38.3
Soil 54.1 <0.01 45.9 <0.01

Source: Adapted from Stockholm University, 2018. su.se

Advanced Characterization and Analytical Research Techniques for Hexamethylcyclotetrasiloxane

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for isolating D4 from complex mixtures, a necessary step for accurate quantification and further structural analysis. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Polymer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like hexamethylcyclotetrasiloxane. thermofisher.comresearchgate.net It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. elastomer-institut.de This combination allows for the effective identification and quantification of D4, even at trace levels, in complex environmental and biological samples. elastomer-institut.deresearchgate.net

In environmental analysis, GC-MS is crucial for monitoring the presence of D4 in various matrices such as surface water, soil, and biota. thermofisher.com The method's high sensitivity is essential for detecting the low concentrations at which D4 is often found in the environment. elastomer-institut.de For instance, a validated GC-MS method was developed to quantitatively measure octamethylcyclotetrasiloxane (B44751) (D4) at low levels in extracts of several biological matrices from rats, including plasma, liver, lung, feces, and fat. researchgate.net A key aspect of this method was the use of dried extracts to prevent the in-situ formation of D4 from the GC stationary phase reacting with water. researchgate.net

In the realm of polymer analysis, GC-MS, particularly pyrolysis GC-MS, is employed to characterize the composition of silicone polymers and identify residual monomers like D4. elastomer-institut.dek-online.compsu.edu Pyrolysis involves heating the polymer sample to high temperatures, causing it to break down into smaller, volatile fragments that can be separated and identified by GC-MS. elastomer-institut.de This technique provides valuable information about the polymer's structure and the presence of any unreacted starting materials. elastomer-institut.depsu.edu However, analysts must be cautious of potential contamination from silicone-based products commonly used in laboratories, such as GC septa and MS pump oils, which can lead to erroneously high measurements of cyclic siloxanes. researchgate.net

A common challenge in GC-MS analysis of siloxanes is the potential for the stationary phase of the GC column, often a polysiloxane material, to degrade and generate cyclic siloxanes, including D4. researchgate.netchromforum.org This can interfere with the accurate quantification of D4 in the sample. Careful method development, including the use of appropriate columns and quality control measures, is necessary to mitigate this issue. researchgate.net

Table 1: GC-MS Parameters for Hexamethylcyclotetrasiloxane Analysis

ParameterTypical Value/ConditionSource
Column DB-5, HP-5MS, or similar non-polar capillary column researchgate.netchromforum.org
Carrier Gas Helium chromforum.org
Injection Mode Splitless or PTV thermofisher.com
Ionization Mode Electron Ionization (EI) psu.edu
MS Analyzer Quadrupole, Triple Quadrupole, or Ion Trap thermofisher.comresearchgate.net
Detection Mode Selected Ion Monitoring (SIM) or Full Scan researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of hexamethylcyclotetrasiloxane, particularly for purification and for the analysis of its metabolites. nih.gov While GC-MS is often preferred for volatile compounds like D4, HPLC offers advantages in situations where derivatization is undesirable or when analyzing less volatile or thermally labile related compounds. nih.gov

In the study of D4 metabolism, HPLC has been instrumental in separating and profiling the various metabolites present in biological samples. nih.gov For example, a study on the metabolites of octamethylcyclotetrasiloxane (D4) in rat urine utilized HPLC with a C18 column and an acetonitrile/water mobile phase to separate two major and several minor metabolites. nih.gov The use of a radioisotope detector in conjunction with HPLC allowed for the tracking of radiolabeled D4 and its metabolic products. nih.gov

HPLC can also be used for the preparative purification of D4 and its derivatives, enabling the isolation of pure compounds for further structural elucidation by other techniques like NMR or MS. nih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used for the separation of siloxanes. nih.gov

Table 2: HPLC Conditions for the Analysis of D4 and its Metabolites

ParameterTypical ConditionSource
Column C18 reversed-phase nih.gov
Mobile Phase Acetonitrile/water gradient nih.gov
Detector UV, Refractive Index, or Radioisotope Detector nih.gov
Flow Rate 0.2 - 1.0 mL/min nih.gov

Spectroscopic Methods for Structural Elucidation and Monitoring

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule. For hexamethylcyclotetrasiloxane, nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy are key methods for structural confirmation and for monitoring chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For hexamethylcyclotetrasiloxane, both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are highly informative.

The ¹H NMR spectrum of D4 is relatively simple due to the high symmetry of the molecule. All 24 methyl protons are chemically equivalent, resulting in a single, sharp peak. chemicalbook.com The chemical shift of this peak is typically observed around 0.1 ppm. chemicalbook.com

²⁹Si NMR spectroscopy is particularly valuable for characterizing siloxanes, as it directly probes the silicon atoms in the siloxane backbone. The ²⁹Si NMR spectrum of D4 also shows a single resonance, confirming the presence of only one type of silicon environment. The chemical shift for the silicon atoms in D4 is approximately -19.5 ppm. nih.govspectrabase.com Density functional theory (DFT) calculations have been used to predict ²⁹Si NMR chemical shifts for various organosiloxanes, including D4, with good agreement with experimental values. nih.gov This theoretical approach aids in the assignment of complex spectra and the identification of different siloxane structures in polymers. nih.govosti.gov

Table 3: Typical NMR Chemical Shifts for Hexamethylcyclotetrasiloxane

NucleusChemical Shift (ppm)Source
¹H~0.1 chemicalbook.com
²⁹Si~-19.5 nih.govspectrabase.com

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. xjtu.edu.cn It is widely used for the characterization of hexamethylcyclotetrasiloxane and for monitoring its polymerization reactions in real-time. mdpi.comthermofisher.com

The FTIR spectrum of D4 exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. The most prominent features include:

Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹. This is a characteristic feature of the siloxane backbone.

CH₃ bending in Si-CH₃: A sharp peak around 1260 cm⁻¹.

CH₃ rocking in Si-CH₃: A peak around 800 cm⁻¹.

In-line FTIR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the synthesis of polysiloxanes from starting materials like D4. mdpi.com By immersing an ATR (Attenuated Total Reflectance) probe into the reaction vessel, the progress of the reaction can be followed in real-time by observing changes in the FTIR spectrum. mdpi.comclairet.co.uk This allows for the monitoring of the consumption of reactants and the formation of products, enabling better process control and ensuring product quality. mdpi.comnih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns. nist.gov When coupled with a separation technique like GC, it provides a powerful tool for both qualitative and quantitative analysis of hexamethylcyclotetrasiloxane. researchgate.net

In the mass spectrum of D4, the molecular ion peak (M⁺) can be observed, although it may be of low intensity. The fragmentation pattern is often characterized by the loss of methyl groups (-15 amu) and other characteristic fragments. The base ion at m/z 281, resulting from the loss of a methyl group, is often used for quantification in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. researchgate.net

Mass spectrometry is inherently a quantitative technique, but the response can be affected by factors such as ionization efficiency. uniovi.es Therefore, for accurate quantification, especially in complex matrices, the use of internal standards and the development of robust calibration curves are essential. nih.govnih.gov Advances in mass spectrometry, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide even greater specificity and sensitivity for the identification and quantification of D4 and its transformation products. researchgate.netnih.govrsc.org

Techniques for Polymer and Microemulsion Characterization

The transformation of hexamethylcyclotetrasiloxane into polymers and its incorporation into microemulsion systems necessitate specialized analytical techniques to characterize the resulting materials. These methods provide critical insights into molecular weight, particle size, and structural morphology.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers. researchgate.net It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org This method is indispensable for analyzing polymers synthesized from hexamethylcyclotetrasiloxane, such as polydimethylsiloxane (B3030410) (PDMS). azom.comlcms.cz

The fundamental principle of GPC involves passing a dissolved polymer sample through a column packed with porous gel particles. researchgate.net Larger molecules are excluded from the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. shimadzu.com By calibrating the column with polymer standards of known molecular weights, it is possible to determine the molecular weight distribution of an unknown polymer sample. wikipedia.orgcirs-ck.com

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer molecule.

Polydispersity Index (PDI): The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same molecular weight. waters.com

The choice of solvent is critical for successful GPC analysis. While PDMS is soluble in tetrahydrofuran (B95107) (THF), this solvent is not ideal due to its similar refractive index to PDMS, leading to poor signal detection. lcms.cz Toluene is a preferred solvent for the GPC analysis of PDMS. lcms.cz Modern GPC systems, such as those with multi-detector setups including refractive index (RI), viscometer, and light scattering detectors, provide a more comprehensive characterization of polysiloxanes. azom.com

Table 1: GPC Analysis Data for Polydimethylsiloxane (PDMS) Samples

SamplePeak Molecular Weight (MP) (Da)Polydispersity Index (PDI)
PDMS A~50,0004.383
PDMS B~50,0009.187
PDMS C~20,00017
PDMS D~2,0001.7

This table presents example data that illustrates the range of molecular weights and polydispersity indices that can be determined for PDMS samples using GPC. The data is representative of findings in the field. waters.com

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles, such as droplets in an emulsion, in the sub-micron range. microtrac.commalvernpanalytical.com The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid due to collisions with the solvent molecules. youtube.com Smaller particles move more rapidly, while larger particles move more slowly. youtube.com

In a DLS experiment, a laser beam illuminates the sample, and the scattered light is detected at a specific angle. microtrac.com The movement of the particles causes fluctuations in the intensity of the scattered light over time. youtube.com These fluctuations are analyzed by an autocorrelator to determine the translational diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. malvernpanalytical.com DLS can measure particle sizes from less than a nanometer to several micrometers. youtube.com

DLS is a valuable tool for characterizing emulsions and microemulsions containing silicones like those derived from hexamethylcyclotetrasiloxane. malvernpanalytical.comresearchgate.net It provides information on the average particle size and the particle size distribution, which are critical parameters for the stability and performance of emulsions. anton-paar.com The technique can be used to monitor changes in droplet size over time, providing insights into emulsion stability.

Table 2: DLS Particle Size Analysis of a Nanoemulsion

ParameterValue
Average Particle Size (nm)52.21
Polydispersity Index (PDI)0.253
Hydrodynamic Radius Range (nm)152 to 1910

This table shows representative data from the DLS analysis of a nanoemulsion, highlighting the key parameters of average particle size and polydispersity index. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of a sample's internal structure. rsc.org In the context of microemulsions containing hexamethylcyclotetrasiloxane or its derivatives, TEM is used to visualize the size, shape, and morphology of the dispersed phase droplets. researchgate.netresearchgate.net This direct visualization is crucial for understanding the structure of the microemulsion, whether it is oil-in-water (O/W), water-in-oil (W/O), or bicontinuous. rsc.orgnih.gov

To prepare a microemulsion sample for TEM analysis, a technique called cryo-TEM is often employed. rsc.org This involves rapidly freezing a thin film of the microemulsion to preserve its nanostructure in a vitrified (non-crystalline) state. The frozen sample is then imaged under the electron beam. Cryo-TEM is particularly useful for studying the delicate and dynamic structures of microemulsions, which can be altered by conventional sample preparation methods. rsc.org

TEM studies have revealed various structures in silicone-based microemulsions, including spherical droplets and bicontinuous networks. rsc.orgnih.gov For instance, in some systems, a transition from a bicontinuous structure to discrete water-in-oil droplets has been observed as the oil content increases. rsc.org These detailed structural insights are invaluable for formulating microemulsions with desired properties for specific applications.

Sensitive Analytical Methods for Trace Analysis in Research Matrices

The detection and quantification of hexamethylcyclotetrasiloxane and other cyclosiloxanes at trace levels in various environmental and biological matrices are of significant interest. Due to their widespread use, sensitive analytical methods are required to monitor their presence and concentration.

Several analytical techniques are employed for the trace analysis of cyclosiloxanes. Gas chromatography (GC) coupled with a mass spectrometric detector (GC-MS) is a commonly used method due to its high sensitivity and specificity. ca.govfilab.fr High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) can provide even lower detection limits. ca.gov

Sample preparation is a critical step in trace analysis. Techniques such as hexane (B92381) extraction are used to isolate the cyclosiloxanes from the sample matrix. ca.gov Care must be taken to avoid contamination during sample collection, storage, and analysis, as cyclosiloxanes are ubiquitous. ca.gov For the analysis of trace impurities in cyclosiloxane materials intended for high-purity applications, such as in the semiconductor industry, methods like Karl Fischer titration for water content and inductively coupled plasma mass spectrometry (ICP-MS) for metallic impurities are utilized. google.com

Recently, specific analytical methods have been developed to quantify cyclic volatile siloxanes (cVMS), including D4, D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane), in various products like silicone fluids and elastomers. silicones.eu These methods are crucial for ensuring compliance with regulatory requirements and for quality control. filab.fr

Table 3: Common Analytical Techniques for Trace Analysis of Cyclosiloxanes

Analytical TechniqueAbbreviationTypical Application
Gas Chromatography-Mass SpectrometryGC-MSQuantification of volatile cyclosiloxanes in various matrices. ca.govfilab.fr
High-Resolution Gas Chromatography-High-Resolution Mass SpectrometryHRGC/HRMSUltra-trace analysis of cyclosiloxanes. ca.gov
Inductively Coupled Plasma Mass SpectrometryICP-MSDetermination of trace metallic impurities. google.com
Karl Fischer TitrationMeasurement of trace water content. google.com

Theoretical and Computational Chemistry of Hexamethylcyclotetrasiloxane

Computational Modeling of Reaction Mechanisms in Polymerization and Degradation

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the polymerization and degradation of hexamethylcyclotetrasiloxane (D4). These models allow researchers to investigate transition states, reaction intermediates, and kinetic parameters that govern these processes.

One of the most important industrial processes involving D4 is ring-opening polymerization (ROP), which is used to produce polydimethylsiloxane (B3030410) (PDMS). Computational studies have been employed to understand the mechanisms of both cationic and anionic ROP. For instance, photoinitiated cationic ROP of D4 has been investigated, where photochemically generated protonic acids and silylium (B1239981) cations are responsible for initiating the polymerization. mdpi.com The kinetics of such polymerizations can be followed using techniques like viscosimetry and Gel Permeation Chromatography (GPC) analysis. mdpi.com

Organocatalytic ROP has also emerged as a versatile method for the controlled synthesis of polysiloxanes. rsc.orgnih.gov Computational models help in understanding the role of the catalyst and initiator in these systems, including how to avoid the formation of undesirable by-products. nih.gov For example, quantum mechanics/molecular mechanics (QM/MM) models can be used to simulate the polymerization process, combining the accuracy of quantum calculations for the reaction center with the efficiency of molecular mechanics for the surrounding polymer environment. mdpi.com

The degradation of cyclic volatile methyl siloxanes (cVMS), including D4, in the atmosphere is another area where computational modeling has been applied. The atmospheric oxidation mechanism of cVMS is complex and involves radical chemistry. acs.org Computational studies help in predicting the fate of the oxidation products and understanding their potential contribution to aerosol formation. acs.org

Table 1: Computational Methods in Hexamethylcyclotetrasiloxane Polymerization Studies

Polymerization Method Computational Approach Key Findings
Photoinitiated Cationic ROP Kinetic Modeling Elucidation of the role of photogenerated acids and silylium cations in initiation. mdpi.com
Organocatalytic ROP Mechanistic Studies Understanding catalyst-monomer interactions and control over polymer architecture. rsc.orgnih.gov
Condensation Polymerization QM/MM Simulations Modeling of polymer chain growth and relaxation processes from silanol (B1196071) precursors. mdpi.com

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules like hexamethylcyclotetrasiloxane. nih.gov DFT calculations can accurately predict various molecular properties, including geometries (bond lengths and angles), vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity. researchgate.netdntb.gov.ua

DFT studies can provide insights into the reactivity of hexamethylcyclotetrasiloxane through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity. researchgate.net

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govmdpi.com These descriptors help in predicting how hexamethylcyclotetrasiloxane will interact with other chemical species. The molecular electrostatic potential (MESP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. mdpi.com For a flexible molecule like hexamethylcyclotetrasiloxane, MD simulations can provide detailed information about its conformational landscape and the dynamics of transitions between different conformations. nih.gov

The eight-membered ring of hexamethylcyclotetrasiloxane is not planar and can adopt several conformations, such as chair and boat forms. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. nih.gov This is achieved by solving Newton's equations of motion for the atoms in the molecule over time, yielding a trajectory that describes the molecule's movements. mdpi.com

MD simulations have been successfully applied to study the conformational behavior of polysiloxanes and other macrocyclic compounds. nih.govnih.gov These studies can reveal how factors such as temperature and the surrounding solvent environment influence the conformational preferences of the molecule. nih.gov For polysiloxanes, MD simulations have been used to investigate the distribution of isomeric conformations and the dynamics of the polymer chains. nih.gov

Table 3: Application of Molecular Dynamics Simulations in Conformational Analysis

Simulation Aspect Information Obtained Relevance to Hexamethylcyclotetrasiloxane
Conformational Search Identification of low-energy conformers (e.g., chair, boat). nih.gov Understanding the structural flexibility and preferred shapes of the molecule.
Energy Landscapes Calculation of the relative energies of different conformations and the barriers for interconversion. Predicting the population of different conformers at a given temperature.
Solvent Effects Analysis of how the solvent influences the conformational equilibrium. nih.gov Predicting the behavior of the molecule in different chemical environments.

Quantitative Structure-Activity Relationships (QSAR) in Siloxane Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. chemrxiv.orgnih.gov In the context of siloxane chemistry, QSAR models can be developed to predict various properties of siloxanes based on their molecular descriptors.

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities or properties, calculating a set of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model that relates the descriptors to the activity, and validating the model's predictive power. nih.gov

An example of the application of QSAR in siloxane chemistry is the development of models to predict the fouling-release performance of silicone-based marine coatings. chemrxiv.orgresearchgate.netchemrxiv.org In such studies, descriptors that encode the structural features of the siloxane polymers are used to predict their effectiveness in preventing the attachment of marine organisms. chemrxiv.org These models can help in the rational design of new and improved fouling-release coatings by identifying the key molecular features that contribute to the desired performance. researchgate.net The models can be linear, such as those based on multiple linear regression, or nonlinear, using machine learning algorithms like random forests. researchgate.netchemrxiv.org

Table 4: Components of a QSAR Model for Siloxanes

Component Description Example in Siloxane Chemistry
Dataset A collection of siloxane compounds with measured biological activity or property data. A series of siloxane-polyurethane coatings with data on their anti-fouling performance. chemrxiv.orgresearchgate.net
Molecular Descriptors Numerical values that represent the chemical structure and properties of the molecules. Descriptors related to molecular size, shape, lipophilicity, and electronic properties. chemrxiv.org
Mathematical Model An equation or algorithm that links the descriptors to the activity/property. Multiple Linear Regression (MLR) or Random Forest (RF) models. researchgate.netchemrxiv.org

Advanced Predictive Models for Environmental Behavior

Advanced predictive models are essential for understanding and forecasting the environmental fate and transport of chemicals like hexamethylcyclotetrasiloxane. silicones.eu These models integrate information on the chemical's physical and chemical properties with environmental parameters to simulate its behavior in various environmental compartments such as air, water, and soil. researchgate.net

For cyclic volatile methyl siloxanes (cVMS), including D4, comprehensive atmospheric models like the Community Multiscale Air Quality (CMAQ) model have been used. nih.gov These models can simulate the transport, chemical transformation, and deposition of cVMS in the atmosphere, helping to predict their concentrations in different regions and seasons. nih.gov Such models are crucial for assessing the potential for long-range transport and the formation of secondary products from atmospheric degradation. nih.gov

In the aquatic environment, fugacity-based models like the Quantitative Water Air Sediment Interaction (QWASI) model have been applied to predict the fate of cVMS in lakes. researchgate.net These models use the principle of fugacity (the "escaping tendency" of a chemical) to describe the partitioning of the chemical between water, sediment, and air. Modeling results can indicate whether a chemical is likely to persist in the water column, accumulate in sediments, or volatilize to the atmosphere. researchgate.net These predictive models are valuable tools for environmental risk assessment. silicones.eu

Table 5: Predictive Environmental Models for Cyclic Siloxanes

Model Type Environmental Compartment Key Outputs Example
Atmospheric Chemical Transport Model Atmosphere Spatiotemporal concentration distributions, deposition rates, and chemical transformation products. nih.gov Community Multiscale Air Quality (CMAQ) model. nih.gov
Fugacity-Based Mass Balance Model Aquatic Systems (Lakes) Partitioning between water, sediment, and air; persistence and accumulation potential. researchgate.net Quantitative Water Air Sediment Interaction (QWASI) model. researchgate.net

Applications of Hexamethylcyclotetrasiloxane in Advanced Materials Research

Precursor for Polydimethylsiloxane (B3030410) (PDMS) Synthesis in Research

Hexamethylcyclotetrasiloxane, commonly referred to as D4, is a primary monomer for the synthesis of polydimethylsiloxane (PDMS), a widely used silicone polymer with applications ranging from microfluidics to biomedical devices. researchgate.netnih.gov The synthesis is typically achieved through a ring-opening polymerization (ROP) reaction. researchgate.netnih.gov In this process, the cyclic D4 molecule is opened and linked together to form long linear polymer chains.

The ROP of D4 can be initiated by either anionic or cationic catalysts. Anionic polymerization, often initiated by bases like potassium hydroxide (B78521) (KOH), is a well-established method for producing high molecular weight PDMS. nih.gov Hexamethyldisiloxane (HMDS) is frequently used as a chain terminator in these reactions to control the final molecular weight of the polymer. researchgate.netnih.gov The reaction temperature and time are critical parameters that influence the viscosity and other properties of the resulting PDMS. nih.gov For instance, lab-scale synthesis of PDMS using D4 as a monomer and KOH as a catalyst can yield polymers with viscosities ranging from 1000 to 3700 mPa·s by varying the polymerization time from 15 to 21 minutes at 150°C. nih.gov

Table 1: Lab-Scale PDMS Synthesis Parameters

ParameterValue
MonomerHexamethylcyclotetrasiloxane (D4)
Chain TerminatorHexamethyldisiloxane (HMDS)
CatalystPotassium Hydroxide (KOH)
Temperature150°C
Polymerization Time15 - 21 minutes
Resulting Viscosity1000 - 3700 mPa·s

This table summarizes the typical laboratory conditions for synthesizing PDMS from D4.

Development of Silicone Elastomers and Rubbers

Silicone elastomers and rubbers are renowned for their thermal stability, chemical inertness, and flexibility over a wide temperature range. elkem.comcht.com Hexamethylcyclotetrasiloxane plays a crucial role in the production of these materials, which are essentially cross-linked PDMS networks. The synthesis of silicone elastomers begins with the ring-opening polymerization of cyclic siloxanes like D4 to produce linear or branched polysiloxane chains. busscorp.com

The properties of the final elastomer are heavily influenced by the type and quantity of reinforcing fillers, such as fumed silica (B1680970), which are compounded with the polysiloxane gum. busscorp.com The cross-linking process, also known as vulcanization, transforms the viscous polymer into a solid, elastic material. This can be achieved through various methods, including peroxide-initiated cross-linking or addition-cure systems. researchgate.net The resulting silicone elastomers find extensive use in industries such as electronics, automotive, and healthcare due to their exceptional properties. elkem.combusscorp.com

Synthesis of Functionalized Polysiloxanes

The versatility of hexamethylcyclotetrasiloxane extends to the synthesis of functionalized polysiloxanes, where specific reactive groups are incorporated into the polymer structure. This functionalization allows for the tailoring of polymer properties and enables further chemical modifications.

Chain-End Functionalized Polymers

Chain-end functionalized polymers are macromolecules with reactive groups at the ends of the polymer chains. These functional groups can be introduced by using specific initiators or terminating agents during the polymerization of D4. For example, anionic polymerization of D4 can be terminated with reagents that introduce hydroxyl, amino, or other functional groups. rsc.orgmdpi.com These end-functionalized polysiloxanes are valuable as building blocks for creating more complex polymer architectures, such as block copolymers. rsc.org For instance, an epoxy-terminated polyethylene (B3416737) can be reacted with a hydroxyl-terminated polyethylene glycol to form a PE-b-PEG block copolymer. rsc.org

Vinyl-Functionalized Polysiloxane Microemulsions

Vinyl-functionalized polysiloxanes are a class of polymers containing vinyl groups, which are highly reactive and can participate in various chemical reactions, most notably hydrosilylation. researchgate.netsid.ir These polymers can be synthesized by the ring-opening polymerization of vinyl-substituted cyclosiloxanes or by the co-polymerization of D4 with a vinyl-containing comonomer.

A notable application of this chemistry is the preparation of vinyl-functionalized polysiloxane microemulsions. These are stable dispersions of vinyl-modified polysiloxane particles in water. sid.ir The synthesis involves the polycondensation of a polysiloxane prepolymer, obtained from the ring-opening of D4, with a vinyl silane (B1218182) coupling agent in an aqueous medium. sid.ir The properties of the resulting microemulsion, such as particle size and stability, are influenced by factors like pH, the amount of vinyl coupling agent, and the catalyst concentration. sid.ir For example, under strongly acidic conditions, a higher percentage of conversion and more densely packed particles are observed. sid.ir

Table 2: Factors Affecting Vinyl-Functionalized Polysiloxane Microemulsion Properties

FactorEffect on Microemulsion
pH Stronger acidity leads to higher conversion and denser particle packing.
Vinyl Coupling Agent Increased amount leads to larger particle size and higher coagulum formation.
Catalyst Concentration Stable microemulsions are typically formed at catalyst concentrations of 3.0-4.0 wt%.

This table outlines the influence of key synthesis parameters on the characteristics of vinyl-functionalized polysiloxane microemulsions.

Materials for Lithography and Microfabrication

Hexamethylcyclotetrasiloxane and its derivatives are also finding increasing use in the field of lithography and microfabrication, particularly in techniques that require high-resolution patterning and good mold release properties.

Replica Materials for Nanoimprint Lithography (NIL)

Nanoimprint lithography (NIL) is a high-throughput, cost-effective technique for creating nanoscale patterns. euspen.eu It involves pressing a patterned mold into a resist material coated on a substrate. qtnil.com Siloxane-based materials are attractive for NIL applications due to their low surface energy, which facilitates easy mold release, and their high silicon content, which provides excellent etch resistance in oxygen plasma. researchgate.net

Copolymers containing PDMS, which can be synthesized from precursors like D4, have been investigated as NIL resists. researchgate.net These materials combine the desirable properties of PDMS with the mechanical integrity of other polymer blocks, such as polystyrene. researchgate.net Furthermore, silsesquioxane (SSQ)-based materials, which can be derived from organosilane precursors, have shown promise as high-modulus mold replication materials for NIL. umich.edu These materials can be patterned by NIL and subsequently used as durable "daughter" molds for further imprinting. umich.edu

Silicon-based Hybrid Materials and Nanocomposites

Cyclosiloxanes are key building blocks for creating advanced silicon-based hybrid materials and nanocomposites. They can be used to form the polymer matrix itself or to modify the surface of nanofillers to ensure compatibility and enhance material properties.

One significant application is the surface treatment of silica nanoparticles. For instance, hydrophilic fumed silica (Aerosil 200) can be treated with Octamethylcyclotetrasiloxane (B44751) (D4) to graft short chains of polydimethylsiloxane (PDMS) onto the particle surfaces. mit.edu This treatment transforms the nanoparticles from hydrophilic to hydrophobic, which dramatically improves their dispersion within a hydrophobic PDMS polymer matrix. mit.edu This pre-treatment is crucial for creating uniform nanocomposites with enhanced mechanical properties. mit.edu

Furthermore, D4 can be incorporated during the in situ emulsion polymerization of other polymers to create core-shell nanocomposite particles. Research has shown that film-forming polyacrylate/silica core-shell nanocomposites can be successfully synthesized with the addition of D4. researchgate.net In a broader context, hybrid inorganic-organic networks are prepared by the co-condensation of precursors like tetraethoxysilane (TEOS) with various organosiloxanes, creating covalently linked, ordered mesoporous materials. rsc.org

Table 2: Cyclotetrasiloxane Applications in Nanocomposite Synthesis

Nanocomposite System Cyclosiloxane Role Precursor Example Resulting Improvement
PDMS-Silica Surface modification of filler Octamethylcyclotetrasiloxane (D4) Enhanced dispersion of hydrophobic silica nanoparticles in the PDMS matrix. mit.edu
Polyacrylate-Silica Additive in core-shell synthesis Octamethylcyclotetrasiloxane (D4) Formation of stable polyacrylate/silica core-shell nanocomposite latex particles. researchgate.net
Epoxy-Silica In situ generation of nanoparticles TEOS (formed from siloxane hydrolysis) Improved thermal stability, mechanical properties, and barrier properties. encyclopedia.pub

Surface Modification and Coatings Research

Controlling the surface chemistry of inorganic oxides is vital for applications in lubrication, anti-corrosion, and anti-fouling. bohrium.comnih.gov Cyclic siloxanes have emerged as highly effective reagents for transforming naturally hydrophilic oxide surfaces into hydrophobic ones. This modification can be achieved through a vapor-phase reaction where cyclic siloxane vapor undergoes ring-opening polymerization (ROP) directly on the substrate. bohrium.comresearchgate.net

This process is initiated by the inherent acidic or basic nature of the oxide surface itself, which catalyzes the ring-opening of the siloxane without the need for additional catalysts or solvents. bohrium.comacs.org The reaction covalently attaches a nanometer-thick layer of polydimethylsiloxane to the surface. nih.govresearchgate.net This method has been successfully applied to a variety of inorganic oxides, including silica, titania, alumina, and nickel oxide. acs.org Another approach involves using dimethylsilanediol (B41321), a hydrolysis product of siloxanes, which reacts with oxidized surfaces, producing only water as a byproduct. researchgate.net

Table 3: Water Contact Angles on Oxide Surfaces Before and After Siloxane Vapor Treatment

Oxide Surface Surface Acidity/Basicity (pH₀) Advancing Contact Angle (Before) Advancing Contact Angle (After)
Silica (SiO₂) Most Acidic < 10° ~105°
Titania (TiO₂) Acidic < 10° ~95°
Alumina (Al₂O₃) Amphoteric < 10° ~90°
Nickel Oxide (NiO) Most Basic < 10° ~85°

(Data synthesized from research findings. acs.org)

In the field of energy storage, particularly for next-generation lithium-ion batteries, protecting electrode materials is critical for longevity and performance. mdpi.comnih.gov Silicon anodes, for example, suffer from massive volume changes during charging and discharging, which leads to electrode degradation. mdpi.comnih.gov

Functionalized cyclosiloxanes are being researched as electrolyte additives that can polymerize in situ on the electrode surface to form a stable, protective solid-electrolyte interphase (SEI). researchgate.net In one study, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (a vinyl-functionalized D4 derivative) was used as an additive in the electrolyte for a high-voltage LiNi₀.₅Mn₁.₅O₄/graphite battery. researchgate.net The addition of this cyclosiloxane derivative led to a significant improvement in cycling stability at elevated temperatures. The vinyl groups in the cyclosiloxane are key to forming an effective SEI layer. researchgate.net

Table 4: Performance of LNMO/Graphite Cell with Cyclosiloxane Additive

Condition Capacity Retention after 100 Cycles (at 60°C)
Without Additive 41%
With 0.5 wt% MVCTS Additive 50%

(Data from a study on vinyl cyclosiloxane additives. researchgate.net)

Advanced Silicone Resins and Oils in Specialized Applications

Cyclosiloxanes are fundamental precursors for the synthesis of a vast range of silicone polymers, including advanced resins and specialized oils. The properties of the final polymer can be precisely tuned by selecting the right cyclosiloxane and reaction conditions.

Specialized silicone resins are created by incorporating functional groups into the siloxane structure. For example, silicone-cycloaliphatic epoxy resins have been synthesized by reacting 1,3,5,7-tetramethylcyclotetrasiloxane with 2-epoxy-4-vinyl-cyclohexane. researchgate.net The resulting epoxy-modified silicone resins exhibit enhanced adhesion and are suitable as packaging materials for LEDs. researchgate.net

Cyclic silicone oils, such as Octamethylcyclotetrasiloxane (D4), are known for their low viscosity and good volatility, making them useful in cosmetics and as textile treatments. rissochem.com By starting with cyclosiloxane precursors, a wide variety of modified silicone oils can be produced. These include phenyl-modified oils for high-temperature stability, amino-modified oils for hair care and fabric treatment, and fluoro-modified oils for high-performance water- and oil-repellent coatings. rissochem.comresearchgate.netelkem.com These specialized oils are critical in the automotive, aerospace, and personal care industries. rissochem.comresearchgate.net

Table 5: Examples of Specialized Silicone Oils from Cyclosiloxane Precursors

Type of Silicone Oil Key Feature/Modification Common Application(s)
Cyclic Silicone Oil (e.g., D4) Ring structure, low viscosity, volatility. Cosmetics, personal care products, textile treatments. rissochem.com
Phenyl-Modified Silicone Oil Phenyl groups on the siloxane chain. High-temperature hydraulic fluids, heat-transfer fluids, lubricants. researchgate.netelkem.com
Amino-Modified Silicone Oil Amino groups incorporated into the structure. Hair conditioners, fabric softeners, industrial formulations requiring enhanced adhesion. rissochem.comresearchgate.net
Fluoro-Modified Silicone Oil Fluorinated groups on the siloxane chain. High-performance protective coatings, stain-resistant treatments. rissochem.com

| Epoxy-Modified Silicone | Epoxy functional groups. | Adhesion promoters, LED packaging materials, specialty coatings. researchgate.net |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing hexamethylcyclotetrasiloxane (D4) in laboratory settings?

  • Methodology : Use controlled hydrolysis of dichlorodimethylsilane under inert conditions, followed by fractional distillation to isolate D3. Characterize purity via gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) to confirm cyclic structure and methyl group integrity .
  • Data Reporting : Include retention indices in GC analysis and chemical shift values in NMR spectra. Compare results with reference standards (e.g., NIST databases) .

Q. How should researchers design experiments to assess D4’s environmental fate, including hydrolysis and biodegradation pathways?

  • Experimental Design : Conduct hydrolysis studies at varying pH levels (e.g., pH 4–9) and temperatures (20–60°C) to determine rate constants. Use OECD 301B guidelines for biodegradation assays under aerobic conditions with activated sludge inoculum .
  • Analytical Tools : Quantify degradation products (e.g., silanols) via liquid chromatography-mass spectrometry (LC-MS) and monitor CO₂ evolution for biodegradation endpoints .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on D4’s endocrine-disrupting effects across in vitro and in vivo studies?

  • Methodology :

  • In vitro : Use human cell lines (e.g., MCF-7 for estrogenicity) with luciferase reporter assays to measure receptor activation. Include positive controls (e.g., 17β-estradiol) and validate with dose-response curves .
  • In vivo : Employ OECD 443 extended one-generation reproductive toxicity studies in rodents, focusing on hormonal endpoints (e.g., serum estradiol, thyroid hormones) and histopathology of endocrine organs .
    • Data Analysis : Apply systematic review frameworks (e.g., EPA’s HERO database) to prioritize studies based on reliability scores and relevance to human health .

Q. What advanced computational models are suitable for predicting D4’s bioaccumulation potential in aquatic ecosystems?

  • Modeling Approach : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log Kow and bioconcentration factors (BCF). Validate predictions with field data from sediment-water partitioning experiments .
  • Experimental Validation : Measure BCF in fish (e.g., rainbow trout) exposed to ¹⁴C-labeled D4 and analyze tissue residues via accelerated solvent extraction (ASE) coupled with GC-MS .

Q. How should researchers address discrepancies in D4’s toxicity data between acute and chronic exposure studies?

  • Experimental Design :

  • Acute Toxicity : Follow OECD 203 guidelines for fish acute toxicity (96-hour LC50) and OECD 207 for Daphnia immobilization .
  • Chronic Toxicity : Conduct 21-day Daphnia reproduction assays and 28-day fish early-life-stage tests to assess NOAEL/LOAEL values .
    • Statistical Analysis : Apply benchmark dose (BMD) modeling to compare dose-response relationships across studies. Use sensitivity analysis to identify confounding variables (e.g., dissolved organic carbon content) .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in D4’s occupational exposure studies, particularly for airborne siloxane measurements?

  • Sampling Strategy : Use personal air samplers with XAD-2 resin tubes and calibrate flow rates pre/post sampling. Account for background contamination from silicone-based lab equipment .
  • Analytical Consistency : Validate GC-MS methods with NIOSH 1501 guidelines, including recovery efficiency tests (85–115%) and inter-laboratory comparisons .

Q. How can researchers resolve inconsistencies in D4’s reported octanol-water partition coefficients (log Kow)?

  • Standardization : Use shake-flask methods with HPLC-UV quantification, ensuring phase separation via centrifugation. Report temperature-controlled conditions (±0.5°C) and validate with reference compounds (e.g., decane) .
  • Data Harmonization : Cross-reference results with EPA’s CompTox Chemicals Dashboard to identify outliers and adjust for experimental artifacts (e.g., colloidal phase formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.